molecular formula C10H8BrNO3 B2374484 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile CAS No. 832674-68-7

2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile

Cat. No.: B2374484
CAS No.: 832674-68-7
M. Wt: 270.082
InChI Key: WMSPWMLKCXJJRY-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile is an organic compound with the molecular formula C10H8BrNO3 It is a brominated derivative of phenoxyacetonitrile, characterized by the presence of a formyl group and a methoxy group on the aromatic ring

Scientific Research Applications

2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Safety and Hazards

While specific safety and hazard information for “(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile” is not available, general precautions should be taken while handling it, such as avoiding skin and eye contact, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile typically involves the bromination of a suitable phenoxyacetonitrile precursor. One common method is the bromination of 4-formyl-6-methoxyphenoxyacetonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and mild heating.

    Oxidation: Oxidizing agents like potassium permanganate, solvents such as water or acetone, and controlled temperature.

    Reduction: Reducing agents like sodium borohydride, solvents such as methanol or tetrahydrofuran, and low temperature.

Major Products Formed

    Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of (2-Bromo-4-carboxy-6-methoxyphenoxy)acetonitrile.

    Reduction: Formation of (2-Bromo-4-hydroxymethyl-6-methoxyphenoxy)acetonitrile.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and formyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. Additionally, the methoxy group can influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    (2-Bromo-4-formyl-6-methoxyphenoxy)acetic acid: Similar structure with an acetic acid group instead of an acetonitrile group.

    (2-Bromo-4-formyl-6-methoxyphenoxy)ethanol: Similar structure with an ethanol group instead of an acetonitrile group.

    (2-Bromo-4-formyl-6-methoxyphenoxy)propionitrile: Similar structure with a propionitrile group instead of an acetonitrile group.

Uniqueness

2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct chemical properties and reactivity compared to its analogs

Properties

IUPAC Name

2-(2-bromo-4-formyl-6-methoxyphenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-14-9-5-7(6-13)4-8(11)10(9)15-3-2-12/h4-6H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSPWMLKCXJJRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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